Meleagrin

概要

説明

準備方法

化学反応の分析

メレアグリンは、次のようなさまざまな化学反応を起こします。

酸化: メレアグリンは、酸化されてさまざまな誘導体に変換することができます。

還元: 還元反応は、メレアグリンの構造を変化させ、異なる生物活性化合物につながる可能性があります。

これらの反応で一般的に使用される試薬には、S-アデノシルメチオニンなどのメチル供与体があります . これらの反応から生成される主な生成物には、オキサリンおよびその他のメチル化誘導体があります .

4. 科学研究アプリケーション

メレアグリンは、幅広い科学研究用途があります。

科学的研究の応用

Antibacterial Applications

Meleagrin has been identified as a novel inhibitor of bacterial enoyl-acyl carrier protein reductase (FabI), which is crucial for bacterial fatty acid synthesis. This mechanism positions it as a potential treatment for multidrug-resistant bacterial infections.

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted this compound's protective effects against oxidative stress and inflammation, particularly in models of pulmonary fibrosis.

Key Findings

- Nrf2/HO-1 Pathway Activation : this compound activates the Nrf2/HO-1 signaling pathway, leading to enhanced antioxidant responses. This activation results in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Inhibition of Apoptosis : The compound has been shown to inhibit apoptosis induced by bleomycin, a chemotherapeutic agent, by modulating pro-apoptotic proteins and reducing oxidative stress markers .

Anticancer Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A-549), leukemia (HL-60), and cervical cancer cells (BEL-7402).

Summary of Applications

| Application Type | Mechanism | Key Findings |

|---|---|---|

| Antibacterial | FabI inhibition | Effective against multidrug-resistant bacteria |

| Antioxidant | Nrf2/HO-1 pathway activation | Reduces oxidative stress and inflammation |

| Anti-inflammatory | Cytokine modulation | Decreases TNF-α and IL-6 levels |

| Anticancer | Induction of apoptosis | Cytotoxic to multiple cancer cell lines |

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound inhibited the growth of S. aureus and S. pneumoniae, showcasing its potential as an antibiotic agent against resistant strains .

- Pulmonary Fibrosis Model : In vivo experiments indicated that this compound significantly reduced lung fibrosis in mice by modulating inflammatory responses and oxidative stress markers .

- Cancer Cell Line Studies : Research has shown that this compound effectively induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer therapeutic agent .

作用機序

メレアグリンは、主に細菌のエノイルアシルキャリアタンパク質レダクターゼ(FabI)を阻害することによって効果を発揮します。FabIは、細菌の脂肪酸生合成に不可欠です . この阻害は、細菌細胞膜を破壊し、細胞死につながります. さらに、メレアグリンは他の分子標的を阻害することも示されており、幅広い抗菌活性に貢献しています .

類似化合物との比較

生物活性

Meleagrin, a compound derived from various species of fungi, particularly from the Penicillium genus, has garnered significant attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by detailed research findings and case studies.

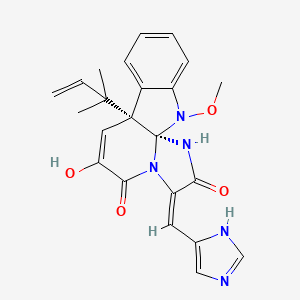

Chemical Structure and Classification

This compound is classified as a roquefortine alkaloid, characterized by its unique dihydroindole spiroamide framework. It is structurally related to other compounds such as oxaline and roquefortines, which also exhibit notable bioactivities. The molecular structure of this compound includes histidine, tryptophan, and isovaleric acid residues, contributing to its pharmacological properties .

In Vitro Studies

This compound has demonstrated potent antitumor activity in various cancer cell lines. Notably, it has been shown to inhibit the proliferation of human liver cancer cells (HepG2) and induce apoptosis in a dose-dependent manner. A study reported that treatment with this compound at concentrations of 20 µM resulted in an apoptotic rate of 29.17%, compared to 4.82% in the control group .

Furthermore, this compound effectively induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division and proliferation . The cytotoxic effects extend to other cell lines, including HL-60 (human leukemia), A-549 (lung cancer), and BEL-7402 (hepatocellular carcinoma) .

Table 1: Summary of Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Apoptotic Rate (%) | Mechanism of Action |

|---|---|---|---|

| HepG2 | 20 | 29.17 | Induces apoptosis, G2/M arrest |

| HL-60 | N/A | N/A | Cytotoxicity against leukemia cells |

| A-549 | N/A | N/A | Inhibits cell proliferation |

| BEL-7402 | N/A | N/A | Cytotoxic effects |

Anti-inflammatory and Antioxidant Effects

Recent studies have highlighted this compound's protective effects against oxidative stress and inflammation. In a model of bleomycin-induced pulmonary fibrosis in mice, this compound was found to reduce markers of oxidative stress and inflammation significantly . The compound enhances the expression of Nrf2 and HO-1, key regulators in cellular defense against oxidative damage.

Table 2: Effects of this compound on Lung Tissue in Experimental Models

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Oxidative Stress Markers | High | Significantly Lowered |

| Inflammatory Markers | Elevated | Reduced |

| Fibrotic Markers | Present | Significantly Reduced |

| Histopathological Changes | Severe | Mild |

The mechanisms underlying the biological activities of this compound are multifaceted. It has been observed that this compound can inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in susceptible cancer cells . Additionally, its antioxidant properties contribute to its protective effects against cellular damage caused by reactive oxygen species (ROS) .

Case Studies

- Bleomycin-Induced Pulmonary Fibrosis : In this study, this compound was administered to mice subjected to bleomycin treatment. Results indicated that this compound not only mitigated lung fibrosis but also improved overall lung function by reducing inflammatory responses and oxidative stress markers .

- Cervical Carcinoma : A separate investigation into the cytotoxic effects of this compound against KB-3-1 cervical carcinoma cells revealed significant inhibition of cell viability, underscoring its potential as an anticancer agent .

特性

IUPAC Name |

(1S,9R,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-13,29H,1H2,2-4H3,(H,24,25)(H,26,30)/b17-10+/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJJJLSLKZFEPJ-ZAYCRUKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)[C@@]12C=C(C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891812 | |

| Record name | Meleagrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71751-77-4 | |

| Record name | Meleagrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71751-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meleagrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071751774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meleagrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELEAGRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5780K492K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。